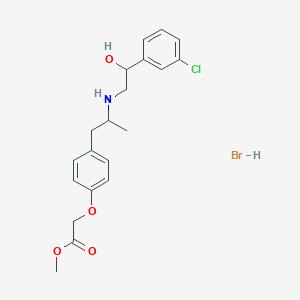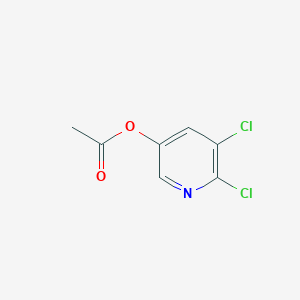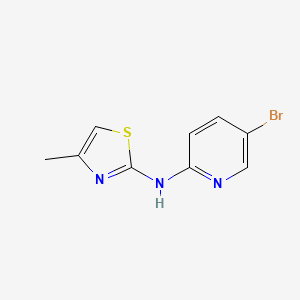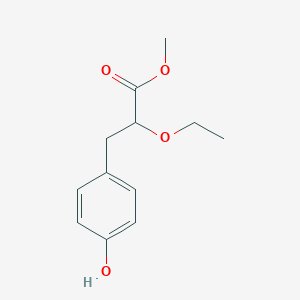
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Overview
Description
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is an organic compound with a complex structure that includes an ethoxy group, a hydroxyphenyl group, and a propionic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 2-ethoxy-3-(4-hydroxyphenyl)propionic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, industrial processes may employ more robust catalysts and solvents to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-ethoxy-3-(4-oxo-phenyl)-propionic acid methyl ester.
Reduction: Formation of 2-ethoxy-3-(4-hydroxy-phenyl)-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-3-(4-methoxy-phenyl)-propionic acid methyl ester
- 2-Ethoxy-3-(4-hydroxy-phenyl)-butanoic acid methyl ester
- 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Uniqueness
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an ethoxy group and a hydroxyphenyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O4/c1-3-16-11(12(14)15-2)8-9-4-6-10(13)7-5-9/h4-7,11,13H,3,8H2,1-2H3 |
InChI Key |
DIXVAQSVTSCKEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)O)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester](/img/structure/B8640005.png)
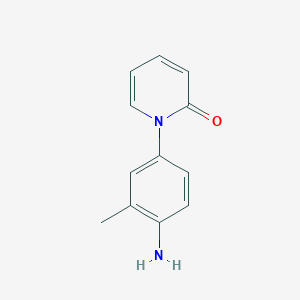
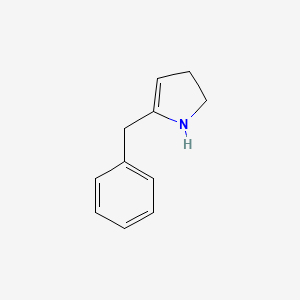

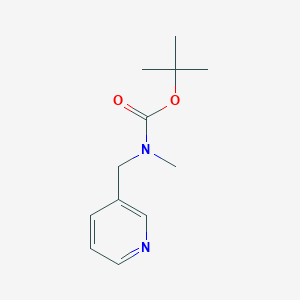
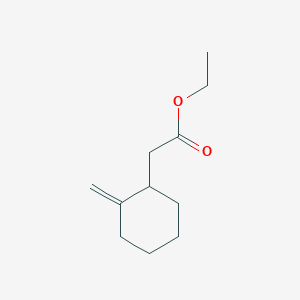

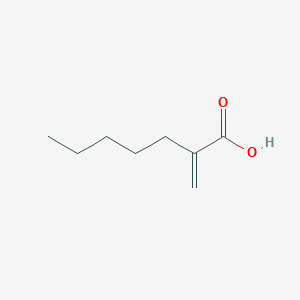
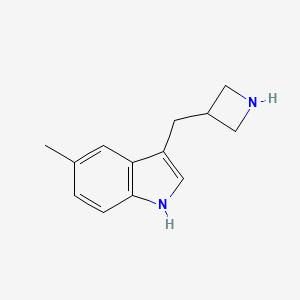
![5-[(2-Bromoethyl)(2-chloroethyl)amino]-2,4-dinitrobenzamide](/img/structure/B8640095.png)

